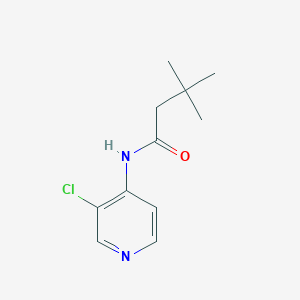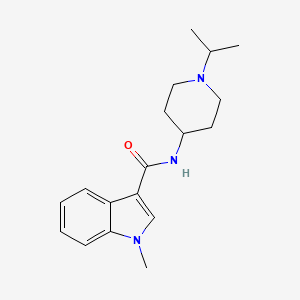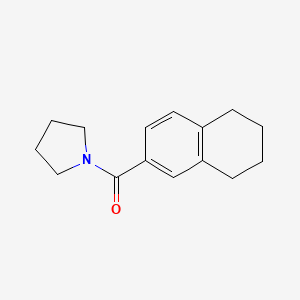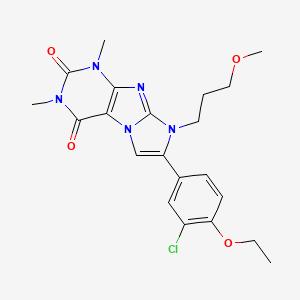
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indolinones and has been found to exhibit anti-angiogenic, anti-tumor, and anti-inflammatory properties.
作用機序
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR and PDGFR. This inhibition leads to the prevention of the downstream signaling pathways that promote angiogenesis. Additionally, 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
The anti-angiogenic and anti-tumor properties of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one have been extensively studied in various in vitro and in vivo models. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. Additionally, 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity towards VEGFR and PDGFR. This specificity allows for targeted inhibition of angiogenesis and tumor growth without affecting normal cells. However, one of the limitations of using 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is its potential toxicity and side effects, which may limit its clinical applications.
将来の方向性
There are several potential future directions for the research on 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective analogs of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one with reduced toxicity and side effects. Additionally, further studies are needed to explore the potential applications of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in other angiogenesis-related disorders such as diabetic retinopathy and psoriasis. Finally, the combination of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one with other anti-cancer agents may provide a more effective treatment strategy for cancer patients.
合成法
The synthesis of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves the condensation of 2-methoxybenzaldehyde with 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, followed by reduction and cyclization to form the indolinone ring system. The final product is obtained through purification and isolation techniques.
科学的研究の応用
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been widely studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-angiogenic properties by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). This property makes it a potential candidate for the treatment of cancer, macular degeneration, and other angiogenesis-related disorders.
特性
IUPAC Name |
3-hydroxy-1-[(2-methoxyphenyl)methyl]-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)15(18)16(17)19/h2-9,15,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLDVTLOXDHMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)



![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)

![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)